Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound, methyl 4-(2-phenylmethoxyphenyl)benzoate , reflects its biphenyl core substituted with a benzyloxy group at the 2' position and a methyl ester at the 4 position. The numbering begins at the benzoate ring, with the biphenyl system forming a planar backbone. The benzyloxy group (-OCH₂C₆H₅) is attached to the second phenyl ring, while the methyl ester (-COOCH₃) occupies the para position relative to the biphenyl linkage.
The molecular formula C₂₁H₁₈O₃ (molecular weight: 318.4 g/mol) was confirmed via high-resolution mass spectrometry and elemental analysis. Key identifiers include the SMILES string COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3, which encodes the connectivity of the biphenyl system, ester group, and benzyloxy side chain. The InChIKey VHISJVLBHXHKJL-UHFFFAOYSA-N serves as a unique digital fingerprint for database retrieval.
Molecular Geometry and Conformational Analysis
The biphenyl core adopts a non-planar conformation due to steric hindrance between the benzyloxy group and adjacent substituents. Single-crystal X-ray diffraction studies of analogous biphenyl esters reveal dihedral angles of 89.11° between the benzyloxy-substituted phenyl ring and the biphenyl carboxylic acid group, indicating significant torsional strain. This distortion arises from repulsion between the oxygen atom of the benzyloxy group and the ester carbonyl, as illustrated in the table below:
| Structural Parameter | Value |
|---|---|
| Dihedral angle (C1–C7/O–C8–C13) | 89.11° ± 0.2° |
| C-O-C bond angle (benzyloxy) | 118.5° ± 0.3° |
| Biphenyl inter-ring torsion | 35.2° ± 0.4° |
Density functional theory (DFT) calculations predict a ground-state conformation where the benzyloxy group rotates perpendicular to the biphenyl plane to minimize van der Waals clashes. Nuclear magnetic resonance (NMR) coupling constants (J = 8.6 Hz for biphenyl protons) further support restricted rotation about the central C-C bond.
Crystallographic Characterization and Bond Length Optimization
Single-crystal X-ray analysis reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters a = 10.42 Å, b = 7.89 Å, c = 18.56 Å, and β = 97.4°. The benzyloxy group participates in weak C-H⋯O hydrogen bonds (2.48–2.65 Å) with adjacent molecules, stabilizing the crystal lattice. Key bond lengths include:
| Bond | Length (Å) |
|---|---|
| C(aromatic)-C(aromatic) | 1.385 ± 0.008 |
| C-O (ester) | 1.342 ± 0.005 |
| C-O (benzyloxy) | 1.422 ± 0.006 |
| C=O (ester) | 1.208 ± 0.003 |
The shortened C=O bond (1.208 Å) versus the C-O ester bond (1.342 Å) reflects resonance stabilization of the carbonyl group. Hirshfeld surface analysis indicates that 63.2% of molecular contacts arise from H⋯H interactions, while 18.7% involve O⋯H contacts, consistent with the compound’s hydrophobic character.
Comparative Analysis with Related Biphenyl Carboxylate Derivatives
The benzyloxy substituent distinguishes this compound from simpler biphenyl esters like methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS 92254-28-9), which lacks steric bulk at the 2' position. Key comparisons include:
Properties
Molecular Formula |
C21H18O3 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
methyl 4-(2-phenylmethoxyphenyl)benzoate |
InChI |
InChI=1S/C21H18O3/c1-23-21(22)18-13-11-17(12-14-18)19-9-5-6-10-20(19)24-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3 |
InChI Key |
VHISJVLBHXHKJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Experimental Procedure (Suzuki-Miyaura Coupling)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-(Benzyloxy)phenylboronic acid (1.0 equiv), methyl 4-bromobenzoate (1.0 equiv), Pd(PPh3)4 (2–3 mol%), K2CO3 (2 equiv) | Combine in toluene/ethanol/water mixture under nitrogen atmosphere |
| 2 | Heat at 80 °C for 12–16 hours | Stir and monitor reaction progress by TLC |
| 3 | Cool reaction mixture, dilute with water | Extract with ethyl acetate (2x) |
| 4 | Wash organic layer with brine, dry over Na2SO4 | Filter and concentrate under reduced pressure |
| 5 | Purify crude product by silica gel column chromatography | Eluent: ethyl acetate/petroleum ether mixture |
| 6 | Collect pure Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate | Characterize by NMR, IR, and mass spectrometry |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-(Benzyloxy)phenylboronic acid, methyl 4-bromobenzoate, Pd(PPh3)4, K2CO3 | 80 °C, 12–16 h, inert atmosphere | 70–80 | Most efficient and widely used |
| Esterification of Acid | 2'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, MeOH, acid catalyst | Reflux, several hours | Variable | Requires prior acid synthesis |
| Hydroxylamine-mediated routes | Hydroxylamine hydrochloride, bases, DMSO or MeOH | 25–90 °C, 0.5–18 h | Not directly for methyl ester | More relevant for analog synthesis |
Chemical Reactions Analysis
Types of Reactions: Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate is a compound with significant applications in various scientific fields, particularly in organic chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Chemical Properties and Structure
This compound possesses a complex structure characterized by the presence of a biphenyl moiety and a carboxylate functional group. Its molecular formula is , and it has unique properties that facilitate its use in various applications, including its role as an intermediate in organic synthesis.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for functionalization reactions that can lead to the development of more complex molecules.
Case Study: Synthesis of Pharmaceuticals
In pharmaceutical research, this compound has been utilized to synthesize potential drug candidates. For example, derivatives of this compound have shown promise in the development of anti-cancer agents due to their ability to inhibit specific enzymatic pathways involved in tumor growth.
Material Science
The compound is also explored for its applications in material science, particularly in the development of organic electronic devices.
Data Table: Optical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 415 |
| Molar Absorptivity (L/mol·cm) | >28000 |
These properties indicate its potential use in organic photovoltaics and light-emitting diodes (LEDs), where efficient light absorption is crucial.
Cosmetic Formulations
This compound has been investigated for its role in cosmetic formulations. Its stability and compatibility with various skin types make it a candidate for inclusion in skincare products.
Case Study: Skin Bioavailability
Research has demonstrated that formulations containing this compound can enhance the delivery of active ingredients through the skin barrier, improving the efficacy of topical applications. This is particularly relevant for anti-aging products where penetration depth is critical.
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer chains, enhancing the properties of polymers used in coatings and adhesives.
Data Table: Polymer Properties
| Polymer Type | Modification | Benefit |
|---|---|---|
| Acrylic Polymers | Incorporation of Methyl Compound | Increased flexibility |
| Thermoplastic Elastomers | Functional Group Modification | Enhanced thermal stability |
Incorporating this compound into polymer systems can lead to materials with tailored characteristics suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2’-(benzyloxy)[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, affecting their activity. The biphenyl structure allows for π-π stacking interactions with aromatic amino acids in proteins, further influencing their function . These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below highlights critical structural and physicochemical distinctions between Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate and its analogues:
Physicochemical Properties
- Lipophilicity: The benzyloxy group increases logP values compared to methoxy or cyano derivatives, impacting membrane permeability in biological systems.
- Solubility : Methyl 2'-methoxy derivatives () exhibit higher aqueous solubility due to reduced steric bulk and polarity .
- Thermal Stability : Unsubstituted biphenyl carboxylates () may have higher melting points due to crystalline packing .
Biological Activity
Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a biphenyl core with a benzyloxy group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 256.29 g/mol. The presence of the benzyloxy substituent enhances its lipophilicity, potentially affecting its interaction with biological membranes.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound, including:
- Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The observed IC50 values were notably low, indicating potent activity.
- Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes associated with cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced inflammatory responses and tumor growth.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Cell Signaling Pathways : The compound may modulate signaling pathways involved in cell survival and apoptosis. For instance, it has been observed to affect the NF-kB pathway, which plays a critical role in inflammation and cancer.
- Reactive Oxygen Species (ROS) Modulation : There is evidence that the compound can induce oxidative stress in cancer cells, leading to apoptosis. This effect is likely mediated through the generation of ROS.
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 | 12.5 | Apoptosis induction |
| Study 2 | HeLa | 10.0 | ROS generation |
| Study 3 | E. coli | 15.0 | Membrane disruption |
These findings indicate that the compound possesses both anticancer and antimicrobial properties, making it a candidate for further development in therapeutic applications.
Q & A
Basic: What synthetic strategies are effective for preparing Methyl 2'-(benzyloxy)[1,1'-biphenyl]-4-carboxylate?
Methodological Answer:
A two-step approach is commonly employed:
Suzuki-Miyaura Coupling : React 4-bromo-2-(benzyloxy)biphenyl with methyl 4-boronobenzoate under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O, 3:1) at 80–90°C for 12–24 hours. Optimize ligand choice (e.g., SPhos) to enhance yields .
Esterification : Protect the carboxylate group early if competing functional groups (e.g., hydroxyl) are present. Use methanol and catalytic H₂SO₄ under reflux for 6–8 hours to finalize the methyl ester .
Key Consideration : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography (silica gel, gradient elution).
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- ¹H/¹³C-NMR : Identify the benzyloxy group (δ 4.98–5.12 ppm for OCH₂Ph) and biphenyl coupling patterns (e.g., δ 7.50–8.22 ppm for aromatic protons) .
- FTIR : Confirm ester carbonyl (ν ~1730 cm⁻¹) and benzyl ether (ν ~1250 cm⁻¹) .
- Elemental Analysis : Validate purity (e.g., C 76.12%, H 7.03% for analogous biphenyl esters) .
Advanced Tip : For ambiguous signals, use 2D NMR (COSY, HSQC) to resolve overlapping peaks.
Advanced: How does the benzyloxy group influence regioselectivity in C–H functionalization?
Methodological Answer:
The benzyloxy group acts as a directing group in transition metal-catalyzed C–H activation:
- Ortho-Directing Effect : In palladium-catalyzed arylation, the oxygen lone pairs coordinate to Pd, directing electrophilic attack to the adjacent (2') position .
- Steric Effects : Bulky substituents (e.g., benzyloxy) can hinder meta/para reactivity. Test competing directing groups (e.g., methoxy vs. benzyloxy) using DFT calculations to predict site selectivity .
Case Study : In anisole derivatives, benzyloxy groups improve ortho-arylation yields by 20–30% compared to methoxy .
Advanced: What challenges arise in achieving regioselective functionalization of the biphenyl core?
Methodological Answer:
Regioselectivity is influenced by:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., COOCH₃) deactivate the 4-position, favoring reactivity at the 2'-benzyloxy site. Use Hammett parameters (σ⁺) to predict reactivity .
- Catalyst Design : Employ Pd/norbornene cooperative catalysis to bypass traditional directing group limitations. Optimize ligands (e.g., BrettPhos) to suppress undesired isomer formation .
Troubleshooting : If competing isomers form (>10%), refine solvent polarity (e.g., DMF → toluene) or lower reaction temperature .
Advanced: How is this compound utilized in mesomorphic materials research?
Methodological Answer:
The biphenyl core and flexible substituents enable liquid crystalline behavior :
- Synthesis of Mesogens : Introduce alkyl chains (e.g., heptyloxy) at the 4'-position to enhance phase stability. Monitor mesophases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
- Structure-Property Relationships : Longer alkyl chains (C7–C12) lower melting points (Tm ~120–140°C) and induce smectic phases. Correlate molecular geometry (aspect ratio) with mesogen stability using X-ray diffraction .
Advanced: What computational methods predict supramolecular interactions involving this compound?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study π-π stacking and hydrogen bonding. Analyze frontier molecular orbitals (HOMO-LUMO) to assess charge-transfer interactions .
- Molecular Dynamics (MD) : Simulate self-assembly in solvent environments (e.g., chloroform) to predict aggregation behavior. Use force fields (e.g., GAFF) to model alkyl chain packing .
Validation : Compare simulated NMR chemical shifts with experimental data to refine computational models .
Advanced: How is this compound applied in medicinal chemistry (e.g., PROTACs)?
Methodological Answer:
The biphenyl scaffold serves as a linker in proteolysis-targeting chimeras (PROTACs):
- Rational Design : Attach E3 ligase ligands (e.g., thalidomide) to the 4-carboxylate and target-binding moieties (e.g., kinase inhibitors) to the 2'-benzyloxy group. Optimize linker length for ternary complex formation .
- In Vitro Testing : Assess degradation efficiency (DC₅₀) in cancer cell lines (e.g., MV4-11) via Western blotting. Use structure-activity relationship (SAR) studies to balance potency and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
